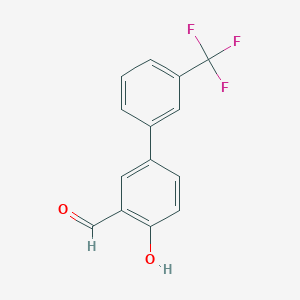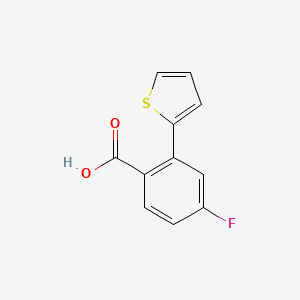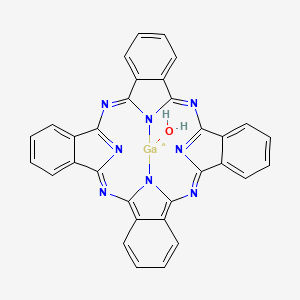
Tetra-n-butoxygermane, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-n-butoxygermane, 97%: is an organogermanium compound with the molecular formula C16H36GeO4 Germanium n-butoxide . This compound is a colorless liquid that is sensitive to moisture and has a boiling point of approximately 143°C . It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tetra-n-butoxygermane is typically synthesized through the reaction of germanium tetrachloride with n-butanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4C4H9OH→Ge(OC4H9)4+4HCl
This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of tetra-n-butoxygermane involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through distillation to remove any impurities .
化学反応の分析
Types of Reactions: Tetra-n-butoxygermane undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form germanium dioxide and n-butanol.
Ge(OC4H9)4+4H2O→GeO2+4C4H9OH
Oxidation: It can be oxidized to form germanium dioxide.
Substitution: It can undergo substitution reactions with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxygen or oxidizing agents.
Substitution: Various alcohols under anhydrous conditions.
Major Products Formed:
Hydrolysis: Germanium dioxide and n-butanol.
Oxidation: Germanium dioxide.
Substitution: Different germanium alkoxides.
科学的研究の応用
Tetra-n-butoxygermane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of germanium-based materials and compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of germanium oxide films and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of tetra-n-butoxygermane involves its ability to hydrolyze and form germanium dioxide, which can interact with various molecular targets. The pathways involved include:
Hydrolysis Pathway: The compound hydrolyzes to release germanium dioxide and n-butanol.
Oxidation Pathway: The compound can be oxidized to form germanium dioxide, which can then interact with other molecules.
類似化合物との比較
Germanium (IV) ethoxide: Similar in structure but with ethoxide groups instead of butoxide.
Germanium (IV) isopropoxide: Contains isopropoxide groups instead of butoxide.
Triethylgermanium hydride: Contains ethyl groups and hydrogen instead of butoxide.
Uniqueness: Tetra-n-butoxygermane is unique due to its specific butoxide groups, which provide distinct reactivity and properties compared to other germanium alkoxides. Its ability to form germanium dioxide upon hydrolysis makes it particularly useful in applications requiring germanium oxide films .
特性
CAS番号 |
25063-27-8 |
|---|---|
分子式 |
C4H10GeO |
分子量 |
146.75 g/mol |
IUPAC名 |
tetrabutoxygermane |
InChI |
InChI=1S/C4H10O.Ge/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChIキー |
NFDJZOHWGXZZEX-UHFFFAOYSA-N |
SMILES |
CCCCO[Ge](OCCCC)(OCCCC)OCCCC |
正規SMILES |
CCCCO.[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)

